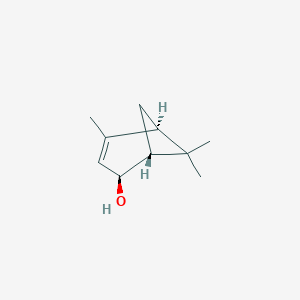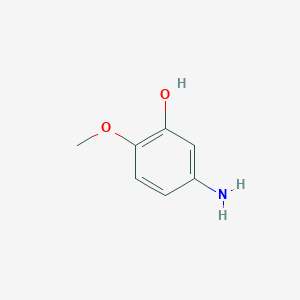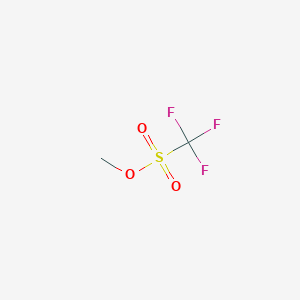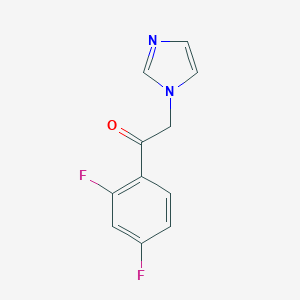
Methyl 2-bromo-2-(2-bromo-3-oxo-5-phenyl-2-furyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-2-(2-bromo-3-oxo-5-phenyl-2-furyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used as a reagent in organic synthesis and has been studied extensively for its mechanism of action and biochemical effects.
Mechanism of Action
The mechanism of action of methyl 2-bromo-2-(2-bromo-3-oxo-5-phenyl-2-furyl)acetate is not fully understood, but it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amines and alcohols to form new carbon-carbon and carbon-heteroatom bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of methyl 2-bromo-2-(2-bromo-3-oxo-5-phenyl-2-furyl)acetate. However, studies have shown that this compound can be toxic to certain cell lines and may have cytotoxic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 2-bromo-2-(2-bromo-3-oxo-5-phenyl-2-furyl)acetate in lab experiments is its versatility as a reagent in organic synthesis. However, this compound can be difficult to handle due to its toxicity and must be used with caution.
Future Directions
There are many potential future directions for research on methyl 2-bromo-2-(2-bromo-3-oxo-5-phenyl-2-furyl)acetate. Some possible areas of study include:
1. Development of new synthetic methods for the production of this compound
2. Investigation of the mechanism of action and biochemical effects of this compound
3. Exploration of the potential applications of this compound in the synthesis of new organic compounds
4. Development of new methods for the purification and isolation of this compound
5. Investigation of the toxicity and safety of this compound in various cell lines and animal models.
Synthesis Methods
Methyl 2-bromo-2-(2-bromo-3-oxo-5-phenyl-2-furyl)acetate can be synthesized using a variety of methods, including the reaction of 2-bromo-3-oxo-5-phenyl-2-furan carboxylic acid with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of the desired product, which can then be isolated and purified using standard techniques.
Scientific Research Applications
Methyl 2-bromo-2-(2-bromo-3-oxo-5-phenyl-2-furyl)acetate has been extensively studied for its potential applications in organic synthesis. This compound is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products.
properties
CAS RN |
139266-53-8 |
|---|---|
Product Name |
Methyl 2-bromo-2-(2-bromo-3-oxo-5-phenyl-2-furyl)acetate |
Molecular Formula |
C13H10Br2O4 |
Molecular Weight |
390.02 g/mol |
IUPAC Name |
methyl 2-bromo-2-(2-bromo-3-oxo-5-phenylfuran-2-yl)acetate |
InChI |
InChI=1S/C13H10Br2O4/c1-18-12(17)11(14)13(15)10(16)7-9(19-13)8-5-3-2-4-6-8/h2-7,11H,1H3 |
InChI Key |
AEHFFNDBTMLCOZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1(C(=O)C=C(O1)C2=CC=CC=C2)Br)Br |
Canonical SMILES |
COC(=O)C(C1(C(=O)C=C(O1)C2=CC=CC=C2)Br)Br |
synonyms |
methyl 2-bromo-2-(2-bromo-3-oxo-5-phenyl-2-furyl)acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)





![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)